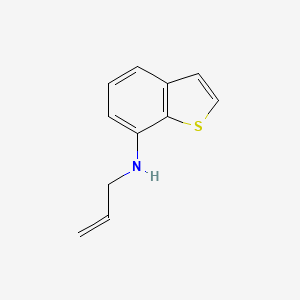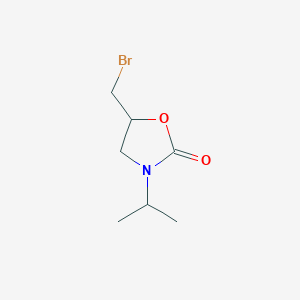![molecular formula C9H15N3O B13298755 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298755.png)
1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of 2-deoxy-D-ribose to ribitol, followed by dehydration and cyclization to form the oxolane ring . The imidazole ring can be introduced through a cyclization reaction involving amido-nitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and the synthesis of imidazole derivatives can be applied to scale up the production of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the oxolane and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can yield lactones, while reduction of the imidazole ring can yield imidazolines .
Scientific Research Applications
1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxolane ring can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
Tetrahydrofuran: The oxolane ring without the imidazole moiety.
Uniqueness
1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine is unique due to the combination of the oxolane and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[(5-methyloxolan-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-2-3-8(13-7)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11) |
InChI Key |
CCOONCBQEMKTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13298675.png)



![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13298704.png)
![4-[(Dicyclopropylmethyl)amino]butan-2-ol](/img/structure/B13298709.png)
![1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13298713.png)
![1',3'-Dihydrospiro[azetidine-2,2'-indene]](/img/structure/B13298720.png)
![2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13298730.png)

![6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]](/img/structure/B13298743.png)



